1-Palmitoyl-2-oleoylphosphatidylethanolamine

Membrane Biophysics Lipid Self-Assembly Molecular Dynamics Simulation

Generic phospholipid substitution in membrane models introduces uncontrolled variables, compromising fusion and curvature assays. POPE (1-Palmitoyl-2-oleoylphosphatidylethanolamine) is a chemically defined PE with well-characterized phase behavior that solves this problem. • Predictable Lα→HII transition at ~71°C, enabling lamellar-phase fusion studies without bulk phase change interference. • Quantified intrinsic curvature difference vs. POPC (ΔJ₀ = -0.018 ± 0.001 Å⁻¹) for reproducible curvature-sensitive protein reconstitution. • Intermediate fusogenicity (dilin-PE > DOPE > POPE > lyso-PE) provides stable liposome formulations while retaining stimulus-responsive release capability.

Molecular Formula C39H76NO8P
Molecular Weight 718.0 g/mol
CAS No. 10015-88-0
Cat. No. B168058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-oleoylphosphatidylethanolamine
CAS10015-88-0
Synonyms1-palmitoyl-2-oleoylphosphatidylethanolamine
1-palmitoyl-2-oleoylphosphatidylethanolamine, (Z and R)-isomer
1-POPS
POPE
Molecular FormulaC39H76NO8P
Molecular Weight718.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-
InChIKeyFHQVHHIBKUMWTI-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

POPE: A Reproducible PE for Biophysical Studies


1-Palmitoyl-2-oleoylphosphatidylethanolamine (POPE, CAS 10015-88-0) is a synthetic, monounsaturated phosphatidylethanolamine (PE) with a palmitoyl (16:0) chain at the sn-1 position and an oleoyl (18:1) chain at the sn-2 position [1]. As a member of the PE class, POPE features a small ethanolamine headgroup, which facilitates strong intermolecular hydrogen bonding and tight molecular packing, in contrast to the bulkier choline headgroup of phosphatidylcholines (PCs) . This headgroup and its specific acyl chain composition give POPE a well-defined conical molecular geometry, predisposing it to form non-lamellar phases, particularly the inverse hexagonal (HII) phase [2]. It is widely used as a chemically defined and reproducible component in model membrane systems to study lipid phase behavior, membrane fusion, and lipid-protein interactions, serving as a benchmark for understanding the biophysical roles of PEs in biological membranes [3].

Defined monounsaturated PE for reproducible model membranes
Conical geometry drives non-lamellar (HII) phase studies
Benchmark for lipid phase behavior and membrane fusion assays

POPE Substitution: Phase & Curvature Differences


Generic substitution among synthetic phospholipids is scientifically unsound due to the profound and quantifiable impact of headgroup chemistry and acyl chain composition on biophysical properties. While POPE shares a common glycerophospholipid backbone with analogs like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), its specific combination of an ethanolamine headgroup and a mixed palmitoyl/oleoyl chain defines a unique set of material properties. The ethanolamine headgroup promotes a more negative intrinsic curvature and a lower energetic barrier to non-lamellar phase formation compared to the choline headgroup of POPC [1]. Simultaneously, the mixed-chain saturation of POPE results in a distinct phase transition and fusion kinetics profile compared to the fully unsaturated DOPE [2]. Therefore, substituting POPE with another PE or PC without accounting for these differences will alter critical experimental parameters such as bilayer phase transition temperature, fusogenicity, and membrane lateral stress profile, compromising experimental reproducibility and physiological relevance [3].

POPC headgroup mismatch alters intrinsic curvature and HII phase propensity
DOPE full-unsaturation changes fusion kinetics and lowers phase transition temperature
Substitution compromises membrane lateral stress profile and experimental reproducibility

POPE vs. Analogs: Quantitative Evidence


Intrinsic Monolayer Curvature vs. POPC

In a head-to-head alchemical simulation study, POPE demonstrated a significantly more negative intrinsic monolayer curvature compared to POPC. The difference in their spontaneous curvatures (ΔJ₀) was determined to be -0.018 ± 0.001 Å⁻¹ [1]. This indicates that POPE's molecular geometry drives it to form curved, non-lamellar structures, whereas POPC prefers a flat bilayer configuration.

Curvature (ΔJ₀) vs POPC
Head-to-head
POPE More negative curvature
POPC Baseline, less negative
ΔJ₀ = -0.018 ± 0.001 Å⁻¹
Curvature stress difference supports HII-phase study design
Alchemical simulation on planar, HII, cubic, vesicle topologies
Membrane Biophysics Lipid Self-Assembly Molecular Dynamics Simulation

Fusogenicity & Phase Transition vs. DOPE

In a head-to-head comparison of cationic liposome-induced cell fusion, POPE-containing liposomes achieved a cell-cell fusion yield intermediate between those containing the fully unsaturated DOPE and the more saturated lyso-PE [1]. While the study does not provide an absolute fusion yield value for pure POPE liposomes, it establishes a clear, quantifiable rank order of fusogenicity: dilin-PE > DOPE > POPE > lyso-PE, with the replacement of DOPE by POPE leading to a progressive decrease in fusion yield [1]. Furthermore, the main Lα → HII phase transition temperature for POPE occurs at ~71°C [2], significantly higher than the ~10°C reported for DOPE [3], providing a wider operational temperature window for lamellar-phase applications.

Fusogenicity vs DOPE
Head-to-head
Fusion yield rank: dilin-PE > DOPE > POPE > lyso-PE
POPE replacement progressively lowers fusion yield
Tunable fusogenicity guides liposome formulation screening
Rabbit erythrocyte fusion assay, DOTAP liposomes
Membrane Fusion Liposome Engineering Drug Delivery

Gel-to-Liquid Phase Transition vs. POPC

Molecular dynamics simulations reveal contrasting phase transition behaviors for POPE and POPC bilayers. POPC exhibits a single, sharp phase transition at approximately 270 K (-3°C) [1]. In contrast, POPE displays a more complex, three-stage transition process over a wider temperature range, with a pre-transition around 270-280 K and a main transition between 280-290 K (7-17°C) [1]. This is supported by experimental DSC data showing POPE's main transition at ~22°C [2].

Phase Transition vs POPC
Reported
~20–25 °C higher
Broader, three-stage pre-transition
Higher transition maintains ordered bilayer at physiological temp
MD simulation 250–330 K, DSC main ~22 °C
Phase Behavior Differential Scanning Calorimetry Lipid Bilayer

H⁺-ATPase Activity vs. PO-Phospholipids

A comparative study on the reconstitution of plasma membrane H⁺-ATPase into liposomes of defined lipid composition revealed a stark, functional difference between POPE and other PO-phospholipids. While POPS, POPG, and POPC supported H⁺-pumping activity, proteoliposomes prepared with POPE failed to support any detectable H⁺-pumping [1]. This is in stark contrast to its choline analog, POPC, which supported measurable proton transport.

H⁺-ATPase Activity vs PO-PLs
Head-to-head
POPE No detectable H⁺-pumping
POPC / POPS / POPG Supported H⁺-pumping activity
Functional incompatibility highlights lipid selection for ATPase reconstitution
Mungbean H⁺-ATPase proteoliposomes, quinacrine quenching
Membrane Protein Reconstitution Proteoliposomes ATPase Assay

POPE: Optimal Application Scenarios


Membrane Fusion Using Mixed-Chain PE

POPE is the ideal lipid for constructing model systems to study membrane fusion due to its intermediate fusogenicity and defined phase behavior. As demonstrated in the fusion rank order (dilin-PE > DOPE > POPE > lyso-PE) [1], POPE provides a less aggressive fusion profile than the widely used DOPE. Its main Lα → HII transition at ~71°C [2] is well above physiological temperatures, allowing researchers to study lamellar-phase fusion events without the complication of bulk lipid phase transitions. This makes POPE a superior choice for mimicking the fusion of biological membranes, which are rich in mixed-chain PEs, offering a more physiologically accurate model than the highly fusogenic DOPE [3].

Asymmetric Membrane Curvature Stress

For studies of membrane curvature sensing and generation, POPE is a precision tool. Its quantifiably more negative intrinsic curvature compared to POPC (ΔJ₀ = -0.018 ± 0.001 Å⁻¹) [4] allows for the engineering of bilayers with a defined lateral pressure profile. This is essential for reconstituting curvature-sensitive proteins or studying lipid domain formation. By using POPE in one leaflet of a supported lipid bilayer or giant unilamellar vesicle, researchers can create and maintain a stable, asymmetric curvature stress that mimics the inner leaflet of the plasma membrane, a task for which POPC is ill-suited [5].

Stable Non-Fusogenic Liposome Formulations

In the development of liposomal drug delivery systems, the choice of PE significantly impacts stability and release kinetics. Where the high fusogenicity of DOPE may lead to premature content leakage or aggregation [1], POPE offers a more stable alternative. Its higher Lα → HII transition temperature (~71°C) [2] ensures that the liposomes remain in the stable lamellar phase during storage and initial circulation. Furthermore, its well-characterized phase behavior allows for the design of stimuli-responsive systems, where a trigger (e.g., temperature or pH) could be used to induce the transition to a fusogenic HII phase for targeted drug release [6].

Benchmark PE for MD Simulations

POPE is a preferred benchmark for computational biophysics studies of PE membranes. Its defined, mixed-chain composition (16:0-18:1) and extensive experimental characterization—including phase transition temperatures [2], area per lipid, and structural data from X-ray scattering [7]—make it an ideal system for validating new force fields and simulation methodologies. The contrasting phase behavior with POPC, as detailed in comparative MD simulations [5], provides a stringent test for a force field's ability to capture the effects of headgroup chemistry on lipid self-assembly. Using POPE ensures computational results are grounded in a wealth of reproducible experimental data.

Application
Selection Property
Validation Focus
Membrane fusion model studies
Mixed-chain PE fusogenicity
Fusion yield ranking reproducibility
Membrane curvature engineering
Negative intrinsic curvature (ΔJ₀)
Lateral pressure profile validation
Liposomal carrier design
High Lα→HII transition temperature
Lamellar phase stability assessment
MD force field validation
Defined mixed-chain composition
Experimental phase transition reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Palmitoyl-2-oleoylphosphatidylethanolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.